2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
Description
2-[2-(4-Benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 2-fluorophenyl group at position 6 of the pyridazinone ring and a 4-benzylpiperidinyl moiety linked via a ketone-containing ethyl chain at position 2 (Fig. 1). Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects . The structural uniqueness of this compound lies in the synergistic combination of a fluorinated aryl group and a benzyl-substituted piperidine, which may enhance receptor binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-21-9-5-4-8-20(21)22-10-11-23(29)28(26-22)17-24(30)27-14-12-19(13-15-27)16-18-6-2-1-3-7-18/h1-11,19H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMROSSSZZPEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. Pyridazinones are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. A study demonstrated that certain pyridazinones inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound were shown to target specific signaling pathways involved in tumor growth .
Anti-inflammatory Properties
Pyridazinones have been recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that derivatives with similar structures can significantly reduce inflammation in animal models by inhibiting COX-1 and COX-2 activities .
Analgesic Effects
The analgesic properties of pyridazinones are notable, with several derivatives demonstrating efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The target compound has been linked to reduced pain perception in preclinical studies, suggesting a mechanism involving modulation of neurotransmitter release and receptor activity .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | COX inhibition; reduced edema | |
| Analgesic | Pain reduction comparable to NSAIDs |
Case Study 1: Anticancer Efficacy
In a recent study, the anticancer potential of a pyridazinone derivative similar to the target compound was evaluated against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyridazinone derivatives. The compound was tested in a rat model of carrageenan-induced paw edema. Results showed a significant reduction in paw swelling compared to controls, highlighting its potential as an effective anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substitutions at positions 2 and 6 of the core ring. Below is a detailed comparison of the target compound with structurally related analogs, focusing on structural features, physicochemical properties, and biological activities.
Structural and Substitutional Variations
Table 1: Structural Comparison of Key Pyridazinone Derivatives
Physicochemical and Pharmacokinetic Profiles
- Solubility : Piperazine derivatives (e.g., ) generally exhibit higher aqueous solubility due to their polar nitrogen-rich rings, whereas the benzyl-piperidine moiety may reduce solubility but improve membrane diffusion .
- Metabolic Stability : The benzyl group on piperidine may slow oxidative metabolism compared to piperazine analogs, which are prone to N-dealkylation .
Challenges and Limitations
- Synthetic Complexity : The multi-step synthesis of the target compound (e.g., condensation of acetohydrazide with benzaldehydes ) increases production costs compared to simpler analogs like .
- Toxicity Data: Limited in vivo toxicity profiles are available for benzyl-piperidine pyridazinones, whereas piperazine analogs have better-characterized safety margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
